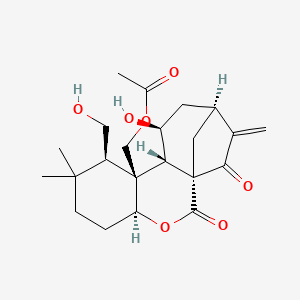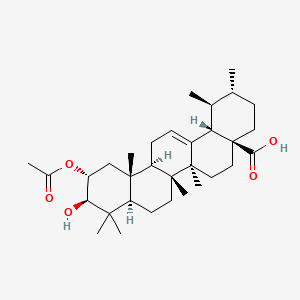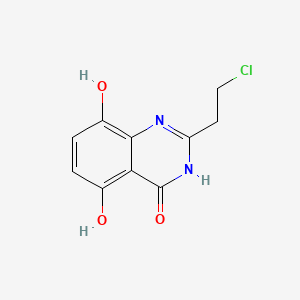![molecular formula C21H30O3 B13834844 (8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyprogesterone is a synthetic steroid hormone that is structurally related to progesterone. It is primarily used in medical applications to reduce the risk of preterm birth in women who have a history of spontaneous preterm delivery. Hydroxyprogesterone is also involved in the biosynthesis of other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxyprogesterone can be synthesized from progesterone through a hydroxylation reactionThis can be achieved using various hydroxylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, hydroxyprogesterone is often produced through a multi-step synthesis process. This involves the initial hydroxylation of progesterone followed by purification steps to isolate the desired product. The reaction conditions typically include the use of solvents like methanol and reagents such as formic acid .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxyprogesterone undergoes several types of chemical reactions, including:
Oxidation: Conversion to other steroid hormones.
Reduction: Formation of reduced steroid derivatives.
Substitution: Introduction of various functional groups at specific positions on the steroid backbone
Common Reagents and Conditions:
Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Utilizes reagents like halogens or alkylating agents under specific conditions
Major Products: The major products formed from these reactions include various steroid derivatives that have different biological activities. For example, oxidation can lead to the formation of corticosteroids, while reduction can produce androgens .
Aplicaciones Científicas De Investigación
Hydroxyprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in steroidogenesis and hormone regulation.
Medicine: Primarily used to prevent preterm birth and manage conditions like congenital adrenal hyperplasia.
Industry: Employed in the production of various pharmaceutical formulations
Mecanismo De Acción
Hydroxyprogesterone exerts its effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Binding of hydroxyprogesterone to these receptors leads to the regulation of gene transcription, which ultimately influences various physiological processes such as the maintenance of pregnancy and the prevention of preterm birth .
Comparación Con Compuestos Similares
Progesterone: A natural progestogen with similar biological activities.
Medroxyprogesterone acetate: A synthetic progestin used in hormone therapy.
Megestrol acetate: Another synthetic progestin with applications in cancer treatment
Uniqueness: Hydroxyprogesterone is unique in its specific application for preventing preterm birth in women with a history of spontaneous preterm delivery. Unlike other progestins, it has a longer duration of action and is specifically formulated for this purpose .
Propiedades
Fórmula molecular |
C21H30O3 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)11-19(24)21(13,3)18(15)8-9-20(16,17)2/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19?,20+,21-/m0/s1 |
Clave InChI |
AARNXMRADQFOEB-FDIQSBBYSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC([C@]34C)O)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC(C34C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)

![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)


![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)







![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)
